3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with thiophene-based compounds under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents, and various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Thiophene derivatives: Compounds with a thiophene ring that exhibit various biological activities.
Uniqueness
3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE is unique due to its combination of an indole core and a thiophene ring, along with specific functional groups that confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13NO3S |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C15H13NO3S/c1-16-11-6-3-2-5-10(11)15(19,14(16)18)9-12(17)13-7-4-8-20-13/h2-8,19H,9H2,1H3 |
InChI Key |
JZCWXXOJFGSGFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O |
Origin of Product |
United States |
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